2-(3-Methylaminopropylidene)adamantane hydrochloride
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Overview
Description
2-(3-Methylaminopropylidene)adamantane hydrochloride is a derivative of adamantane, a tricyclic cage compound known for its unique structural properties. Adamantane derivatives are widely used in medicinal chemistry due to their stability and lipophilicity, which enhance the pharmacokinetic properties of drugs .
Preparation Methods
The synthesis of 2-(3-Methylaminopropylidene)adamantane hydrochloride involves the functionalization of adamantane. One common method is the amidation of adamantane under Schotten-Baumann conditions, followed by reduction with borane-tetrahydrofuran (BH3·THF) . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-Methylaminopropylidene)adamantane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions often use reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Scientific Research Applications
2-(3-Methylaminopropylidene)adamantane hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antiviral and neuroprotective properties.
Industry: It is used in the development of advanced materials and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(3-Methylaminopropylidene)adamantane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. In the context of neuroprotection, it is believed to modulate the release of neurotransmitters like dopamine, enhancing synaptic transmission and providing therapeutic benefits .
Comparison with Similar Compounds
Similar compounds include amantadine, rimantadine, and memantine, all of which are adamantane derivatives with antiviral and neuroprotective properties. What sets 2-(3-Methylaminopropylidene)adamantane hydrochloride apart is its unique structural modification, which may offer distinct pharmacological advantages .
Properties
CAS No. |
41656-29-5 |
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Molecular Formula |
C14H24ClN |
Molecular Weight |
241.80 g/mol |
IUPAC Name |
3-(2-adamantylidene)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-15-4-2-3-14-12-6-10-5-11(8-12)9-13(14)7-10;/h3,10-13,15H,2,4-9H2,1H3;1H |
InChI Key |
LLQDKWNQIWGVIT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC=C1C2CC3CC(C2)CC1C3.Cl |
Origin of Product |
United States |
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